2-(2-Furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-(2-Furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 207107-62-8
VCID: VC0382166
InChI: InChI=1S/C17H11NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-9H,10H2
SMILES: C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CC=CO4
Molecular Formula: C17H11NO3
Molecular Weight: 277.27g/mol

2-(2-Furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 207107-62-8

Main Products

VCID: VC0382166

Molecular Formula: C17H11NO3

Molecular Weight: 277.27g/mol

2-(2-Furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 207107-62-8

CAS No. 207107-62-8
Product Name 2-(2-Furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular Formula C17H11NO3
Molecular Weight 277.27g/mol
IUPAC Name 2-(furan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C17H11NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-9H,10H2
Standard InChIKey PEEXKOJLCXLHAU-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CC=CO4
Canonical SMILES C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CC=CO4
PubChem Compound 305309
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator